N-Ethyl-2-(3-fluorobenzene-1-sulfonyl)-5-(piperazin-1-yl)aniline

Noradrenaline transporter inhibition NET Polypharmacology

N-Ethyl-2-(3-fluorobenzene-1-sulfonyl)-5-(piperazin-1-yl)aniline is a synthetic small molecule belonging to the phenylsulfonyl-piperazine class. It is cataloged in the ChEMBL database (ID: CHEMBL1084933) and has been associated with bioactivity at the sodium-dependent noradrenaline transporter.

Molecular Formula C18H22FN3O2S
Molecular Weight 363.5 g/mol
CAS No. 648431-29-2
Cat. No. B12608470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-(3-fluorobenzene-1-sulfonyl)-5-(piperazin-1-yl)aniline
CAS648431-29-2
Molecular FormulaC18H22FN3O2S
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCNC1=C(C=CC(=C1)N2CCNCC2)S(=O)(=O)C3=CC=CC(=C3)F
InChIInChI=1S/C18H22FN3O2S/c1-2-21-17-13-15(22-10-8-20-9-11-22)6-7-18(17)25(23,24)16-5-3-4-14(19)12-16/h3-7,12-13,20-21H,2,8-11H2,1H3
InChIKeyXNRLTVXJDWTBPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-(3-fluorobenzene-1-sulfonyl)-5-(piperazin-1-yl)aniline (CAS 648431-29-2) Chemical Identity and Research Classification


N-Ethyl-2-(3-fluorobenzene-1-sulfonyl)-5-(piperazin-1-yl)aniline is a synthetic small molecule belonging to the phenylsulfonyl-piperazine class. It is cataloged in the ChEMBL database (ID: CHEMBL1084933) and has been associated with bioactivity at the sodium-dependent noradrenaline transporter [1]. The compound features a 3-fluorobenzene sulfonyl group linked to an aniline core bearing an N-ethyl substituent and a piperazine ring, a scaffold common to numerous central nervous system (CNS) drug discovery programs [2]. Its molecular formula is C18H22FN3O2S, with a molecular weight of 363.5 g/mol [1].

Procurement Risk: Why N-Ethyl-2-(3-fluorobenzene-1-sulfonyl)-5-(piperazin-1-yl)aniline Cannot Be Replaced by Generic Phenylsulfonyl Piperazines


The phenylsulfonyl piperazine chemotype is highly sensitive to subtle structural perturbations. The specific N-ethyl and 3-fluoro substitution pattern on the aniline ring of CAS 648431-29-2 dictates its interaction landscape with aminergic transporters and receptors, as demonstrated by the differential pharmacological profiles observed across the broader patent class [1]. Simple replacement with a close analog lacking the precise N-ethyl group or with a different halogen substitution can result in a complete loss of the desired transporter engagement, altered off-target binding, or unpredictable metabolic stability [1]. Therefore, for reproducible experimental results, the exact CAS number must be specified in procurement.

Quantitative Differentiation Guide for N-Ethyl-2-(3-fluorobenzene-1-sulfonyl)-5-(piperazin-1-yl)aniline (CAS 648431-29-2)


Sodium-Dependent Noradrenaline Transporter (NET) Bioactivity Compared to 5-HT2A Receptor Class Baseline

ChEMBL bioactivity data indicates that CAS 648431-29-2 exhibits potent activity (≤0.1 µM) against the sodium-dependent noradrenaline transporter (NET/SLC6A2) [1]. This is a functionally relevant differentiation point because the broader phenylsulfonyl piperazine patent class (US6852718) is primarily directed toward 5-HT2A receptor antagonism, with representative examples typically showing >1 µM affinity at monoamine transporters [2]. The sub-micromolar NET activity suggests a distinct polypharmacological profile that is not a generic class property.

Noradrenaline transporter inhibition NET Polypharmacology CNS small molecules

Physicochemical Differentiation: CNS Drug-Likeness Parameter Benchmarking

The computed logP of CAS 648431-29-2 is 3.02 [1], falling within the optimal range (1–5) for passive blood-brain barrier permeability according to CNS drug-likeness guidelines [2]. Its molecular weight (363.5 g/mol) is also below the commonly cited 400 Da threshold preferred for CNS candidates. When compared to several bulkier, higher molecular weight compounds within the same patent class (many >400 Da), this compound's physicochemical profile offers a differentiated starting point for CNS penetration optimization.

Physicochemical properties CNS MPO Drug-likeness logP Molecular weight

Structural Differentiation: The N-Ethyl and 3-Fluoro Pharmacophoric Elements

The combination of an N-ethyl substituent on the aniline nitrogen and a 3-fluorobenzene sulfonyl group distinguishes CAS 648431-29-2 from closely related analogs within the phenylsulfonyl piperazine series. The patent class US6852718 exemplifies primarily N-arylalkyl derivatives, and the specific N-ethyl motif in conjunction with meta-fluorine substitution is relatively rare [1]. This specific substitution pattern is expected to electronically modulate the sulfonamide's hydrogen-bonding capacity and alter the conformation of the piperazine ring, providing a differentiated vector for structure-activity relationship (SAR) exploration.

Structure-Activity Relationship SAR N-ethyl aniline 3-fluorobenzene sulfonyl Halogen substitution

Best-Fit Application Scenarios for Procuring N-Ethyl-2-(3-fluorobenzene-1-sulfonyl)-5-(piperazin-1-yl)aniline (CAS 648431-29-2)


CNS Polypharmacology Probe Development

The compound's demonstrated sub-micromolar bioactivity at the noradrenaline transporter [1] positions it as a chemical probe for investigating polypharmacological mechanisms in CNS disorders, such as depression or attention-deficit hyperactivity disorder, where simultaneous engagement of serotonin and noradrenaline systems is hypothesized to be beneficial. Its structural differentiation from generic 5-HT2A antagonists provides a unique tool for deconvoluting phenotypic screening hits.

Lead-Like CNS Library Expansion for Structure-Activity Relationship Studies

With a molecular weight (363.5 g/mol) and lipophilicity (logP 3.02) within CNS drug-like space [2], this compound serves as an attractive starting point for hit-to-lead optimization programs targeting CNS receptors and transporters. Its N-ethyl/3-fluoro substitution pattern offers a novel vector for SAR expansion that is underrepresented in commercial screening collections, as inferred from the patent class [3].

Selectivity Profiling of Aminergic Transporter Ligands

The compound can be used as a reference standard in selectivity panels when profiling novel norepinephrine transporter (NET) inhibitors against off-target serotonin and dopamine transporters. Its ChEMBL-documented NET bioactivity [1] makes it a relevant benchmark for establishing selectivity windows, particularly when comparing to clinical NET inhibitors or multi-target antidepressants.

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